5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one

HIV entry inhibitor Pharmacokinetics CD4 mimic

5-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one (CAS 687583-53-5) is a small-molecule imidazol-2-one derivative that functions as a CD4 mimic and HIV-1 entry inhibitor. The compound was developed via systematic structure–activity relationship (SAR) studies aimed at improving the pharmacokinetic profile of earlier CD4-mimetic leads while retaining antiviral potency.

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 687583-53-5
Cat. No. B2582375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one
CAS687583-53-5
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H14N2O3/c1-11-2-5-13(6-3-11)19-9-14(18-17(19)20)12-4-7-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,18,20)
InChIKeyHHBPOVHBDHRLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one (CAS 687583-53-5): Chemical Identity and Pharmacological Class for Procurement Decisions


5-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one (CAS 687583-53-5) is a small-molecule imidazol-2-one derivative that functions as a CD4 mimic and HIV-1 entry inhibitor [1]. The compound was developed via systematic structure–activity relationship (SAR) studies aimed at improving the pharmacokinetic profile of earlier CD4-mimetic leads while retaining antiviral potency [1]. It is also represented by the alternative name 4-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-1H-imidazol-2(3H)-one and is listed in several chemical catalogs and screening libraries as a bioactive heterocycle with potential in antiviral research .

Procurement Risk: Why 5-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one Cannot Be Replaced by Other CD4 Mimics or Imidazolone Analogs


CD4-mimetic HIV entry inhibitors are exquisitely sensitive to even minor structural modifications, which can simultaneously alter target engagement (gp120 binding), cytotoxicity, and tissue distribution [1]. The lead compound YYA-021 (compound 2) exhibited potent antiviral activity but was compromised by extensive tissue distribution and high distribution volumes in both rodent and non-human primate models, limiting its translational utility [1]. The introduction of a 1,3‑benzodioxolyl moiety in the target compound specifically addresses this liability by increasing hydrophilicity and thereby reducing tissue sequestration—an effect that is not a general property of the imidazol-2-one class but is uniquely dependent on the benzodioxole substitution pattern [1]. Generic substitution with structurally related imidazolones or alternative CD4 mimics (e.g., NBD‑556, compound 3, or compound 13a) therefore carries a high risk of reverting to unfavorable pharmacokinetic profiles, undermining the scientific rationale for the selection of this specific compound [1].

Quantitative Differentiation of 5-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one Against Leading CD4-Mimetic Comparators


Head-to-Head Pharmacokinetic Comparison: Tissue Distribution Volume in Rhesus Macaque vs. YYA-021

In a direct head-to-head pharmacokinetic study conducted in rhesus macaque, intravenous administration of compound 5 (the target compound) resulted in measurably lower tissue distribution compared to the lead compound 2 (YYA‑021), which had previously shown wide tissue distribution and relatively high distribution volumes in both rats and rhesus macaques [1]. The study attributed this improvement to the increased hydrophilicity conferred by the 1,3‑benzodioxolyl moiety of compound 5 [1].

HIV entry inhibitor Pharmacokinetics CD4 mimic

Cytotoxicity Profile: No Significant Cytotoxicity vs. Low Cytotoxicity of YYA-021

In the same experimental series, compound 5 demonstrated no significant cytotoxicity, whereas the lead compound YYA‑021 was characterized as having low but detectable cytotoxicity [1]. This differential was observed in the cellular assays used to evaluate anti‑HIV activity, indicating an improved selectivity index for the target compound [1].

Cytotoxicity CD4 mimic HIV entry inhibitor

Hydrophilicity-Driven Differentiation: Increased Polarity Relative to YYA-021

The target compound was explicitly designed to be more hydrophilic than compound 2 (YYA‑021) by incorporating the 1,3‑benzodioxolyl group [1]. This increased hydrophilicity was the primary molecular design strategy used to address the excessive tissue distribution observed with YYA‑021 [1].

Hydrophilicity Physicochemical property CD4 mimic

Anti-HIV Activity: Retained Potency with Improved Selectivity vs. Earlier CD4-Mimetic Leads

Compound 5 was reported to have relatively high anti‑HIV activity, comparable to that of the lead compound YYA‑021, while exhibiting a superior cytotoxicity profile [1]. This results in an improved selectivity index (SI = CC50/EC50) relative to the earlier lead [1]. In the broader context of the CD4‑mimetic series, earlier SAR studies (e.g., Bioorg Med Chem 2013) showed that aromatic substituent modifications can produce up to 2‑fold potency differences between closely related analogs, underscoring the non‑interchangeability of compounds within this class [2].

Anti-HIV activity CD4 mimic gp120 antagonist

Class-Level Differentiation: Benzodioxole-Containing Imidazolones vs. Non-Benzodioxole CD4 Mimics

A structurally distinct class of imidazol-2-one derivatives containing the 1,3‑benzodioxole pharmacophore has been described in patent literature as endothelin receptor antagonists (US 6,143,774), demonstrating that the benzodioxole-imidazolone scaffold is a privileged structure for modulating protein–protein interactions [2]. Within the CD4‑mimetic field, the benzodioxole moiety differentiates compound 5 from non‑benzodioxole analogs (e.g., YYA‑021, compound 3, NBD‑556) by conferring increased hydrophilicity and altered pharmacokinetics [1]. This class‑level distinction supports the rationale that the target compound cannot be replaced by non‑benzodioxole CD4 mimics without sacrificing the optimized PK properties [1] [2].

Benzodioxole Imidazolone CD4 mimic Pharmacophore

Recommended Research and Procurement Scenarios for 5-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one (CAS 687583-53-5)


Preclinical HIV-1 Entry Inhibitor Lead Optimization Requiring Improved Pharmacokinetics

When an HIV‑1 entry inhibitor discovery program has identified a potent CD4‑mimetic lead (e.g., YYA‑021 or a close analog) but encounters unacceptable tissue distribution or high distribution volumes in rodent or non‑human primate PK studies, 5‑(1,3‑benzodioxol‑5‑yl)‑3‑(4‑methylphenyl)‑1H‑imidazol‑2‑one should be prioritized as a replacement scaffold. The published direct PK comparison in rhesus macaque demonstrates lower tissue distribution than YYA‑021 [1], making it a logical next‑step compound for in vivo efficacy and toxicity studies where tissue accumulation is a concern.

Development of CD4-Mimetic Probes with Minimized Cytotoxicity for Cell-Based HIV Latency Models

For researchers studying HIV latency reversal or viral entry in primary cell models, compound 5 offers the advantage of no significant cytotoxicity in the relevant anti‑HIV assay systems [1], unlike earlier leads that exhibited low but detectable cytotoxicity. This property is critical for long‑term cell‑based assays where compound‑driven cytotoxicity could confound latency reactivation readouts.

Structure–Activity Relationship Studies Focused on the Benzodioxole Pharmacophore

In SAR campaigns exploring the role of the 1,3‑benzodioxole moiety in modulating pharmacokinetic and pharmacodynamic properties of imidazol‑2‑one derivatives, compound 5 serves as the key reference standard. Its well‑characterized hydrophilicity, PK profile, and cytotoxicity data [1], combined with the broader patent literature on benzodioxole‑containing imidazolones [2], provide a benchmark against which newly synthesized analogs can be quantitatively compared.

Procurement for Specialized Chemical Libraries Focused on GP120–CD4 Protein–Protein Interaction Inhibitors

Compound 5 represents a structurally differentiated CD4 mimetic with a unique benzodioxole‑imidazolone scaffold that is distinct from the more common piperidine‑based or oxalamide‑based CD4 mimics (e.g., YYA‑021, NBD‑556) [1]. Inclusion of this compound in focused screening libraries enhances chemical diversity and increases the likelihood of identifying entry inhibitors with favorable developability profiles.

Quote Request

Request a Quote for 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.